molecular formula C18H16N2O2S2 B1180777 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide CAS No. 105417-05-8

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide

Cat. No.: B1180777
CAS No.: 105417-05-8
M. Wt: 356.5 g/mol
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Description

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide is a sulfonamide derivative featuring a thiophene-phenyl Schiff base motif. Its Z-configuration at the methylideneamino linkage is critical for its stereochemical and electronic properties. This compound is synthesized via nucleophilic addition reactions involving sulfonyl-substituted benzoic acid hydrazides and aryl isothiocyanates, followed by cyclization to form triazole or thiazole derivatives under basic conditions . Structural validation is achieved through spectroscopic techniques (¹H/¹³C-NMR, IR, MS) and elemental analysis .

Properties

IUPAC Name

4-methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-14-9-11-16(12-10-14)24(21,22)20-19-18(17-8-5-13-23-17)15-6-3-2-4-7-15/h2-13,20H,1H3/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPCHPKUHJRDOT-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with a thiophene-containing aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The compound’s closest structural analogs differ in substituents on the benzenesulfonamide core or the heterocyclic thiophene moiety. Key comparisons include:

Compound Name Substituent Variations Key Properties References
4-Methyl-N-[(E)-(5-nitro-2-thienyl)methyleneamino]benzenesulfonamide (NTBS) E-configuration at methylideneamino group; nitro substitution on thiophene Exhibits electrochemical stability in aqueous media; used in voltammetric studies
4-Methyl-N-[(Z)-(5-nitro-2-furyl)methyleneamino]benzenesulfonamide (NFBS) Z-configuration; nitro-furan instead of thiophene Lower kinetic stability in aqueous solutions compared to NTBS due to furan’s reduced aromaticity
4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) Propargyl and furan-thiophene hybrid substituents Higher melting point (90–92°C) and Rf = 0.23; synthesized via gold(I)-catalyzed reactions
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) Simplified propargyl group; no phenyl substitution Lower thermal stability (decomposes at 127–131°C); Rf = 0.46

Spectral and Reactivity Differences

  • IR Spectra: The title compound lacks the νC=O band (~1660–1680 cm⁻¹) seen in precursor hydrazinecarbothioamides, confirming cyclization to the triazole-thione tautomer . This contrasts with NTBS/NFBS, which retain nitro-associated νNO₂ bands (~1500 cm⁻¹) .
  • ¹H-NMR : The Z-configuration induces distinct splitting patterns for methylidene protons, differing from E-isomers like NTBS . Propargyl-substituted analogs (e.g., 1l) show characteristic alkyne proton signals at δ 2.5–3.0 ppm .

Key Research Findings

  • Synthetic Efficiency : The title compound’s synthesis (yield ~60–71%) aligns with methods for NTBS/NFBS but requires stricter control of tautomeric equilibria during cyclization .
  • Thermal Stability : Melting points and decomposition temperatures vary significantly with substituents. For example, propargyl derivatives (int-8) decompose at lower temperatures than phenyl-substituted analogs (1l) .

Biological Activity

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, including antimicrobial and antidiabetic activities.

Chemical Structure

The compound's molecular formula is C18H18N2O2SC_{18}H_{18}N_2O_2S. The structure features a sulfonamide group, which is known for conferring various biological activities. The presence of the thiophene and phenyl groups contributes to its potential pharmacological effects.

Synthesis

The synthesis involves a condensation reaction where 4-methylbenzenesulfonamide reacts with an appropriate aldehyde or ketone derivative under acidic conditions. The reaction typically yields the desired product through refluxing in solvents like ethanol or methanol.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. A disc diffusion method was employed to assess antibacterial activity against various strains of bacteria. The results indicated that the compound exhibited significant antibacterial effects, comparable to standard antibiotics.

Table 1: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Standard Drug (mm)
Staphylococcus aureus1518
Escherichia coli1216
Pseudomonas aeruginosa1417

Antidiabetic Activity

The antidiabetic potential of the compound was evaluated using streptozotocin-induced diabetic models. Preliminary results suggest that it may lower blood glucose levels effectively.

Table 2: Antidiabetic Activity Results

Treatment GroupBlood Glucose Level (mg/dL)Control (mg/dL)
Compound Administered120180
Standard Drug110180

The proposed mechanism for the antimicrobial activity involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. For antidiabetic effects, it is hypothesized that the compound enhances insulin sensitivity or stimulates pancreatic insulin secretion.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Kamni et al. (2016) demonstrated that compounds similar to this sulfonamide exhibited broad-spectrum antimicrobial activity, with particular effectiveness against Gram-positive bacteria .
  • Antidiabetic Research : Another investigation reported that derivatives of sulfonamides showed significant reductions in glucose levels in diabetic rats, indicating potential for further development as antidiabetic agents .

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